Desferrithiocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has been extensively studied for its potential as an orally active iron chelator to treat transfusional iron-overload diseases, such as thalassemia . Iron is a critical element in biological systems, serving as a redox engine, but its homeostasis is crucial as excess iron can lead to severe health issues .
准备方法
去铁硫辛可以通过多种合成路线合成。 一种常见的方法是在特定条件下使 2-氨基噻唑与 2,3-二羟基苯甲酸反应 . 该反应通常需要加热和存在碱(如碳酸氢钠),以促进所需产物的形成 . 工业生产方法可能涉及对这些反应条件进行优化,以提高产量和纯度。
化学反应分析
去铁硫辛会经历几种类型的化学反应,包括:
氧化: 它可以被氧化以形成各种衍生物。
还原: 还原反应可以改变其官能团。
取代: 取代反应可以将不同的取代基引入该分子.
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂 . 这些反应形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
去铁硫辛具有广泛的科学研究应用:
化学: 它被用作研究铁螯合和氧化还原化学的模型化合物。
生物学: 它有助于了解生物系统中的铁代谢和体内平衡。
作用机制
去铁硫辛通过与铁离子结合发挥作用,形成稳定的复合物,可以从体内排出。 这种螯合过程有助于从体内清除多余的铁,从而防止铁介导的损伤 . 分子靶点包括铁离子,涉及的途径与铁代谢和排泄有关 .
相似化合物的比较
去铁硫辛与其他铁螯合剂相比是独一无二的,因为它具有天然来源和特定的结构。 类似的化合物包括:
去铁酮: 一种用于治疗慢性铁超载的口服活性铁螯合剂.
去铁素: 去铁硫辛的衍生物,经过修饰以最大限度地降低毒性.
生物活性
Desferrithiocin (DFT) is a natural product iron chelator derived from Streptomyces antibioticus, known for its ability to form stable complexes with iron ions. This compound has garnered attention due to its potential applications in treating iron overload disorders, such as thalassemia and hemochromatosis. However, its biological activity is complex, involving both beneficial effects and notable nephrotoxicity.
This compound operates primarily as a tridentate ligand, coordinating with Fe(III) ions through three functional groups: a phenolic hydroxyl, a thiazoline nitrogen, and a carboxylic acid. The formation of a stable 2:1 complex with Fe(III) is characterized by a high binding affinity (β2=4×1029M−1) . This chelation mechanism effectively reduces free iron levels in the body, mitigating oxidative stress associated with iron toxicity.
Biological Activity and Efficacy
Iron Clearing Efficiency (ICE) : DFT has demonstrated significant iron-clearing capabilities in various animal models. In rodent studies, this compound analogues exhibited varying degrees of tissue distribution and iron removal efficacy. For instance, one analogue showed high accumulation in the liver, pancreas, and heart, which are critical organs affected by iron overload .
Nephrotoxicity : Despite its beneficial properties, this compound is associated with dose-dependent nephrotoxicity. Clinical observations indicated that while lower doses (5-15 mg/kg/d) administered once daily were well tolerated, higher doses or more frequent administration led to severe renal damage . This nephrotoxic effect has been substantiated through histopathological studies revealing significant proximal tubule damage in rodents treated with high doses .
Structure-Activity Relationship (SAR) Studies
Research into the SAR of this compound has focused on modifying its structure to enhance its efficacy while reducing toxicity. Various analogues have been synthesized, with some showing improved safety profiles without compromising iron-clearing abilities. For example, polyether analogues have been developed that maintain effective chelation properties but exhibit minimal renal toxicity .
Analogue | Iron Clearing Efficiency (%) | Renal Toxicity |
---|---|---|
DFT | High | Significant |
Polyether 1 | Moderate | Low |
Polyether 2 | High | Minimal |
Case Studies
- Clinical Trials : A clinical study involving this compound demonstrated its effectiveness in reducing serum ferritin levels in patients with thalassemia. However, the trial was complicated by reports of renal impairment among participants receiving higher doses .
- Animal Models : In rodent models, treatment with DFT resulted in significant reductions in liver iron content but also revealed acute kidney injury as evidenced by elevated blood urea nitrogen (BUN) levels and histological changes in renal tissues .
属性
CAS 编号 |
105635-69-6 |
---|---|
分子式 |
C10H9N2NaO3S |
分子量 |
260.25 g/mol |
IUPAC 名称 |
sodium;(4S)-2-(3-hydroxypyridin-2-yl)-4-methyl-5H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3S.Na/c1-10(9(14)15)5-16-8(12-10)7-6(13)3-2-4-11-7;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1/t10-;/m1./s1 |
InChI 键 |
UGJSEILLHZKUBG-HNCPQSOCSA-M |
手性 SMILES |
C[C@@]1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |
规范 SMILES |
CC1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。